N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H14ClN5O4 and its molecular weight is 411.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown various methods for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities. For instance, studies on the reactions of furanone derivatives with nitrogen-containing binucleophilic agents have led to the formation of diverse heterocyclic structures, showcasing the importance of such reactions in constructing complex molecules with potential biological activities (Kosolapova et al., 2013).
Antimicrobial Activity
Several studies focus on the antimicrobial properties of novel heterocycles derived from furanone and other related compounds. For example, novel compounds synthesized from chromonyl-2(3H)-furanone exhibited promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Synthesis and Biological Activities
The synthesis of compounds with pyrimidine and pyridazine structures from arylmethylidene derivatives of furan-2(3H)-ones indicates the versatility of these frameworks in creating biologically active molecules. These compounds have shown various biological activities, including plant-growth regulatory properties, highlighting the broad application range of such synthesized molecules (Aniskova, Grinev, & Yegorova, 2017).
Photoinduced Synthesis
Innovative synthesis methods, such as photoinduced direct oxidative annulation, provide access to highly functionalized polyheterocyclic compounds. This method does not require transition metals and oxidants, showing a greener approach to synthesizing complex heterocyclic structures (Zhang et al., 2017).
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O4/c20-13-4-3-12(11-21)15(10-13)23-19(28)18(27)22-7-8-25-17(26)6-5-14(24-25)16-2-1-9-29-16/h1-6,9-10H,7-8H2,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQWNCMEFTSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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